N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine
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Overview
Description
N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine is a complex organic compound characterized by the presence of a dichlorophenyl group attached to a furan ring, which is further connected to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine typically involves multiple steps. One common route starts with the preparation of the furan ring substituted with a dichlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction using 2,5-dichlorobenzoyl chloride and furan in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to a series of reactions to introduce the tetrazole ring, often involving the use of sodium azide and a suitable solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to certain proteins, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 2,5-Dichlorophenylfuran
- Tetrazole derivatives with similar substituents
Uniqueness
N-{[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}-2H-1,2,3,4-tetrazol-5-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenyl and tetrazole moieties allows for versatile interactions and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9Cl2N5O |
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Molecular Weight |
310.14 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C12H9Cl2N5O/c13-7-1-3-10(14)9(5-7)11-4-2-8(20-11)6-15-12-16-18-19-17-12/h1-5H,6H2,(H2,15,16,17,18,19) |
InChI Key |
XSTGNGILNCEZQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)CNC3=NNN=N3)Cl |
Origin of Product |
United States |
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